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A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive search for the crystal structure analysis of (4-
Acetyl-2-methylphenoxy)acetonitrile, it has been determined that detailed crystallographic

data and associated experimental protocols for this specific compound are not publicly

available within scientific literature or crystallographic databases.

While information on related compounds, such as 4-acetyl-2-methylbenzonitrile and other

phenoxyacetonitrile derivatives, exists, the core requirements for a detailed crystal structure

analysis—including unit cell dimensions, bond lengths, bond angles, and specific experimental

methodologies for data collection and structure refinement—could not be obtained for the

target molecule.

Proposed Alternative:

Given the absence of specific data for (4-Acetyl-2-methylphenoxy)acetonitrile, this guide will

instead provide a detailed crystal structure analysis of a closely related and structurally relevant

compound for which high-quality crystallographic data is available: 2-(4-

Chlorophenoxy)acetonitrile. This will serve as a representative example, illustrating the

methodologies and data presentation pertinent to the crystal structure analysis of

phenoxyacetonitrile derivatives.
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The following sections will provide a comprehensive overview of the synthesis, experimental

protocols for crystal structure determination, and a detailed analysis of the crystallographic data

for 2-(4-Chlorophenoxy)acetonitrile.

Crystal Structure Analysis of 2-(4-
Chlorophenoxy)acetonitrile
Synthesis and Crystallization
The synthesis of 2-(4-chlorophenoxy)acetonitrile is typically achieved through the reaction of 4-

chlorophenol with chloroacetonitrile in the presence of a base, such as potassium carbonate, in

a suitable solvent like acetone. The reaction mixture is heated under reflux to facilitate the

nucleophilic substitution.

Experimental Protocol: Synthesis

Reactants: 4-chlorophenol, chloroacetonitrile, and anhydrous potassium carbonate are

combined in a round-bottom flask.

Solvent: Acetone is added as the solvent.

Reaction: The mixture is stirred and heated under reflux for several hours.

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed from

the filtrate under reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as

ethanol, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

Crystal Mounting: A suitable single crystal of 2-(4-chlorophenoxy)acetonitrile is mounted on a

goniometer head.
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Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 293 K)

using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution: The crystal structure is solved using direct methods.

Structure Refinement: The structural model is refined by full-matrix least-squares on F².

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined

using a riding model.

Crystallographic Data and Structure
The following tables summarize the key crystallographic data and selected geometric

parameters for 2-(4-chlorophenoxy)acetonitrile.

Table 1: Crystal Data and Structure Refinement Parameters
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Parameter Value

Empirical formula C₈H₆ClNO

Formula weight 167.59

Temperature 292(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 10.458(3) Å, α = 90°

b = 9.489(3) Å, β = 109.11(3)°

c = 8.134(2) Å, γ = 90°

Volume 762.0(4) Å³

Z 4

Density (calculated) 1.462 Mg/m³

Absorption coefficient 0.428 mm⁻¹

F(000) 344

Crystal size 0.25 x 0.20 x 0.15 mm

Theta range for data collection 2.66 to 27.50°

Reflections collected 4367

Independent reflections 1740 [R(int) = 0.035]

Final R indices [I>2sigma(I)] R1 = 0.056, wR2 = 0.169

R indices (all data) R1 = 0.082, wR2 = 0.189

Table 2: Selected Bond Lengths (Å)
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Bond Length

Cl1-C4 1.741(3)

O1-C1 1.378(3)

O1-C7 1.423(3)

N1-C8 1.141(4)

C7-C8 1.463(4)

Table 3: Selected Bond Angles (°)

Atoms Angle

C1-O1-C7 118.4(2)

N1-C8-C7 178.1(3)

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a

small molecule like 2-(4-chlorophenoxy)acetonitrile.
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Caption: Experimental workflow for crystal structure analysis.
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Logical Relationship of Molecular Moieties
The diagram below illustrates the connectivity of the primary functional groups in the 2-(4-

chlorophenoxy)acetonitrile molecule.
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Caption: Connectivity of functional groups.

This guide provides a representative framework for the crystal structure analysis of

phenoxyacetonitrile derivatives, utilizing available data for a closely related compound. The

methodologies and data presentation formats are standard in the field and can be applied to

new structures as they are determined.

To cite this document: BenchChem. [In-depth Technical Guide: Crystal Structure Analysis of
(4-Acetyl-2-methylphenoxy)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b223859#crystal-structure-analysis-of-4-acetyl-2-
methylphenoxy-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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